molecular formula C9H15ClO3 B14491391 9-Chloro-9-oxononanoic acid CAS No. 63450-97-5

9-Chloro-9-oxononanoic acid

Cat. No.: B14491391
CAS No.: 63450-97-5
M. Wt: 206.66 g/mol
InChI Key: JPMLPKFDMDSLJT-UHFFFAOYSA-N
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Description

9-Chloro-9-oxononanoic acid is a medium-chain oxo-fatty acid that is the 9-oxo derivative of nonanoic acid. It is a known secondary reaction product of lipid peroxidation, which belongs to glycerol-bound oxidized fatty acids. This compound is often studied for its role in various chemical and biological processes, including its potential as a marker of thermal processes such as roasting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-9-oxononanoic acid can be achieved through the chloromethylation of fatty acids. A general route involves the synthesis of chloromethyl ketone derivatives of fatty acids. For example, 9-chloro-8-oxononanoic acid can be synthesized by reacting nonanoic acid with chloromethyl ketone under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of fatty acid chloromethylation and oxidation can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-9-oxononanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in lipid peroxidation reactions, forming secondary oxidation products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as ozone and hydroxyl radicals. These reactions typically occur under conditions that mimic atmospheric or thermal processes .

Major Products Formed

The major products formed from the reactions of this compound include nonanoic acid, nonanal, and azelaic acid. These products are often studied in the context of atmospheric chemistry and lipid peroxidation .

Mechanism of Action

The mechanism of action of 9-chloro-9-oxononanoic acid involves its participation in lipid peroxidation reactions. It can induce lipid peroxidation, leading to the formation of reactive oxygen species and secondary oxidation products. These products can modify nucleophilic side chains of protein-bound amino acids, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-chloro-9-oxononanoic acid include:

Uniqueness

This compound is unique due to its chloromethyl ketone structure, which allows it to participate in specific chemical reactions and biological processes. Its role as a marker of thermal processes and its ability to modify protein-bound amino acids distinguish it from other similar compounds .

Properties

IUPAC Name

9-chloro-9-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMLPKFDMDSLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708037
Record name 9-Chloro-9-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63450-97-5
Record name 9-Chloro-9-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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